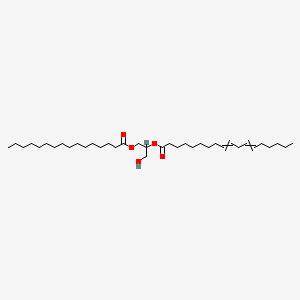

(1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Overview of Fatty Acid Derivatives

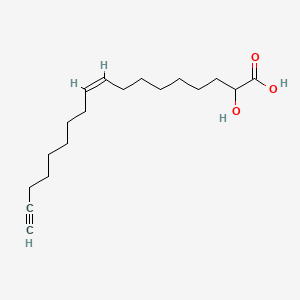

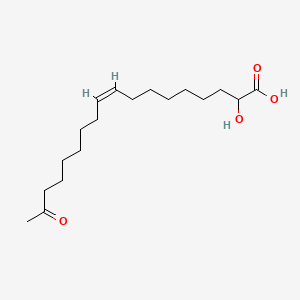

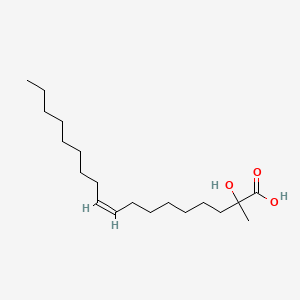

Linoleic acid and its derivatives, including hydroxyoctadecadienoic acids and hydroxycinnamates, have been extensively studied for their roles in various biological processes. These compounds are crucial in regulating inflammatory processes relevant to metabolic syndromes, atherogenesis, and cancer. The oxidation of linoleic acid leads to a range of derivatives that impact cell adhesion, pain sensitivity, and metabolic processes through the regulation of transcription factors like peroxisome proliferator-activated receptor pathways (Vangaveti, Jansen, Kennedy, & Malabu, 2016).

Antioxidant Activities and Health Implications

Hydroxycinnamates, including ferulic, coumaric, caffeic, and sinapic acids, are known for their antioxidant activities, which play a significant role in health promotion and disease prevention. These compounds are abundant in various foods and beverages and contribute to their antioxidant properties by scavenging reactive oxygen species. Ferulic acid and its derivatives, in particular, have shown potent antioxidant activity, suggesting their importance in mitigating oxidative stress-related conditions (Shahidi & Chandrasekara, 2010).

Bioactive Compounds and Medicinal Applications

Cochlospermum tinctorium, a plant used in traditional medicine, contains bioactive molecules such as alphitolic acid and other derivatives, demonstrating the plant's potential in treating various diseases. The identification and isolation of such compounds underscore the plant's medicinal benefits and the possibility of advancing drug discovery for treating conditions like malaria, liver diseases, and inflammation (Ahmad, Jatau, Khalid, & Alshargi, 2021).

Novel Materials and Chemical Applications

Research into hydroxypyridinone complexes with metals like aluminium highlights their potential in medical applications as efficient metal chelators. These compounds, particularly the hexadentate hydroxypyridinones, show high affinity for metal ions, suggesting their use in treating conditions associated with metal ion imbalances (Santos, 2002). Additionally, hexaazatriphenylene derivatives, due to their electron-deficient and rigid aromatic structure, find applications in organic materials and nanoscience, including semiconductors and sensors, demonstrating the versatility of fatty acid derivatives in advanced material science (Segura, Juárez, Ramos, & Seoane, 2015).

Mechanism of Action

Target of Action

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLAG) primarily targets neutrophils and macrophages . Neutrophils are the most abundant white blood cells in circulation and play a key role in the first-line of defense against foreign substances and invading pathogens . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis .

Mode of Action

PLAG attenuates neutrophil extravasation by inhibiting the production of neutrophil-attracting chemokines in macrophages . It decreases neutrophil migration by inhibiting the expression of adhesion molecules, L-selectin and LFA-1 . In vitro experiments demonstrated that PLAG inhibited NADPH oxidase 2 (NOX2)-mediated reactive oxygen species production induced by gemcitabine, which is the upstream of MIP-2 and/or CXCL8 .

Biochemical Pathways

PLAG affects the biochemical pathways related to neutrophil activation and migration . It down-regulates gemcitabine-induced membrane translocation of the cytosolic NOX subunit, Rac1, and phosphorylation of p47phox . The activation of upstream signaling molecules of p47phox phosphorylation, phospholipase C β3 and protein kinase C, are effectively regulated by PLAG .

Result of Action

The administration of PLAG significantly and dose-dependently reduces the duration of neutropenia and improves the nadirs of absolute neutrophil counts (ANCs) . It also effectively reduces extreme changes in platelet counts induced by 5-FU treatment, thus preventing 5-FU-induced thrombocytopenia and thrombocytosis .

Action Environment

The action of PLAG can be influenced by environmental factors such as the presence of other drugs. For example, PLAG has been shown to mitigate the hematological toxicity induced by 5-Fluorouracil (5-FU), a chemotherapy drug . This suggests that the efficacy and stability of PLAG can be affected by the presence of other compounds in the system.

properties

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXWJFFKLMLOHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of (1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate in the context of Cycas revoluta?

A1: this compound, more commonly known as 1-palmitoyl-2-linoleoyl-sn-glycerol, was isolated and characterized as a hormogonium-inducing factor (HIF) from the coralloid roots of Cycas revoluta []. HIFs are signaling molecules that play a crucial role in the development of nitrogen-fixing cyanobacteria within the coralloid roots of cycads. These cyanobacteria form a symbiotic relationship with the plant, providing it with essential nitrogen in exchange for nutrients and a protected environment. The discovery of this compound as an HIF provides valuable insights into the complex signaling mechanisms governing this symbiosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.